molecular formula C10H15N3O4 B038936 2'-Methyl-2'-deoxycytidine CAS No. 115494-53-6

2'-Methyl-2'-deoxycytidine

Cat. No. B038936
M. Wt: 241.24 g/mol
InChI Key: DYPDKNUWDNOWPU-MTSNSDSCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-Methyl-2'-deoxycytidine (MDCC) is a modified nucleoside that has gained significant attention in recent years due to its potential applications in scientific research. MDCC is a derivative of cytidine, which is a component of DNA and RNA. The modification of MDCC involves the addition of a methyl group to the 2'-position of the deoxyribose sugar of cytidine. This modification has been shown to have significant effects on the biochemical and physiological properties of MDCC.

Mechanism Of Action

The mechanism of action of 2'-Methyl-2'-deoxycytidine is not fully understood. However, it is believed that the methyl group on the 2'-position of the deoxyribose sugar of 2'-Methyl-2'-deoxycytidine can affect the interactions between 2'-Methyl-2'-deoxycytidine and other molecules, such as DNA polymerases and methyltransferases.

Biochemical And Physiological Effects

2'-Methyl-2'-deoxycytidine has been shown to have a variety of biochemical and physiological effects. One of the most significant effects is on the stability of DNA. 2'-Methyl-2'-deoxycytidine-containing DNA has been shown to be more stable than unmodified DNA, which can have implications for DNA-based technologies, such as PCR and DNA sequencing. 2'-Methyl-2'-deoxycytidine has also been shown to affect the activity of DNA polymerases and other enzymes involved in DNA replication and repair.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2'-Methyl-2'-deoxycytidine in lab experiments is its stability. 2'-Methyl-2'-deoxycytidine-containing DNA is more stable than unmodified DNA, which can be beneficial for experiments that require long-term storage or manipulation of DNA. However, 2'-Methyl-2'-deoxycytidine is not widely available and can be expensive, which can limit its use in some labs.

Future Directions

There are many potential future directions for research on 2'-Methyl-2'-deoxycytidine. One area of interest is the development of new methods for synthesizing 2'-Methyl-2'-deoxycytidine. Another area of interest is the development of new applications for 2'-Methyl-2'-deoxycytidine in scientific research. For example, 2'-Methyl-2'-deoxycytidine could be used to study the effects of methylation on RNA and other cellular processes. Additionally, 2'-Methyl-2'-deoxycytidine could be used to develop new technologies for the detection and analysis of DNA and RNA.

Synthesis Methods

2'-Methyl-2'-deoxycytidine can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. One common method involves the use of a methylating agent, such as diazomethane, to add a methyl group to the 2'-position of cytidine. Enzymatic methods involve the use of enzymes, such as methyltransferases, to transfer a methyl group to the 2'-position of cytidine.

Scientific Research Applications

2'-Methyl-2'-deoxycytidine has a variety of potential applications in scientific research. One of the most promising applications is in the study of epigenetics. Epigenetic modifications, such as DNA methylation, play a critical role in the regulation of gene expression. 2'-Methyl-2'-deoxycytidine can be used as a tool to study the effects of methylation on gene expression and other cellular processes.

properties

CAS RN

115494-53-6

Product Name

2'-Methyl-2'-deoxycytidine

Molecular Formula

C10H15N3O4

Molecular Weight

241.24 g/mol

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C10H15N3O4/c1-5-8(15)6(4-14)17-9(5)13-3-2-7(11)12-10(13)16/h2-3,5-6,8-9,14-15H,4H2,1H3,(H2,11,12,16)/t5-,6-,8+,9-/m1/s1

InChI Key

DYPDKNUWDNOWPU-MTSNSDSCSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O

SMILES

CC1C(C(OC1N2C=CC(=NC2=O)N)CO)O

Canonical SMILES

CC1C(C(OC1N2C=CC(=NC2=O)N)CO)O

Other CAS RN

115494-53-6

synonyms

2',2'-dmc
2'-deoxy-2'-C-methylcytidine
2'-deoxy-2'-methylcytidine
2'-methyl-2'-deoxycytidine
2'-methyl-2'-deoxycytidine hydrochloride

Origin of Product

United States

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